molecular formula C11H20N2O3 B450119 ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE

Cat. No.: B450119
M. Wt: 228.29g/mol
InChI Key: FURIRLQPOBYICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE is an organic compound with the molecular formula C11H20N2O3 It is an ester derivative, characterized by the presence of an ethyl group, a cyclohexylamino group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE can be synthesized through the reaction of ethyl chloroacetate with cyclohexylamine in the presence of a base. The reaction typically proceeds as follows:

  • Ethyl chloroacetate is reacted with cyclohexylamine.
  • A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl {[(cyclohexylamino)carbonyl]amino}acetate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Hydrolysis: Cyclohexylaminoacetic acid and ethanol.

    Reduction: Cyclohexylaminoethanol.

    Substitution: Various substituted ethyl {[(cyclohexylamino)carbonyl]amino}acetates.

Scientific Research Applications

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl {[(cyclohexylamino)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE can be compared with other similar compounds, such as:

    Ethyl acetate: A simpler ester with a similar structure but lacking the cyclohexylamino group.

    Cyclohexylamine: Contains the cyclohexylamino group but lacks the ester functionality.

    Ethyl {[(phenylamino)carbonyl]amino}acetate: Similar structure but with a phenyl group instead of a cyclohexyl group.

The uniqueness of ethyl {[(cyclohexylamino)carbonyl]amino}acetate lies in its combination of the ester and cyclohexylamino functionalities, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29g/mol

IUPAC Name

ethyl 2-(cyclohexylcarbamoylamino)acetate

InChI

InChI=1S/C11H20N2O3/c1-2-16-10(14)8-12-11(15)13-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,12,13,15)

InChI Key

FURIRLQPOBYICQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)NC1CCCCC1

Canonical SMILES

CCOC(=O)CNC(=O)NC1CCCCC1

Origin of Product

United States

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